molecular formula C20H22N4O2 B2963172 4-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)benzonitrile CAS No. 2310207-51-1

4-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)benzonitrile

Cat. No.: B2963172
CAS No.: 2310207-51-1
M. Wt: 350.422
InChI Key: MYXAXABHLQYGIP-UHFFFAOYSA-N
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Description

The compound 4-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)benzonitrile is a structurally complex molecule featuring:

  • A piperidine ring connected to the benzonitrile via a carbonyl group, introducing conformational flexibility and basicity.
  • A (5,6-dimethylpyrimidin-4-yl)oxymethyl substituent on the piperidine, contributing heterocyclic complexity and steric bulk.

Properties

IUPAC Name

4-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-14-15(2)22-13-23-19(14)26-12-17-7-9-24(10-8-17)20(25)18-5-3-16(11-21)4-6-18/h3-6,13,17H,7-10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYXAXABHLQYGIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1OCC2CCN(CC2)C(=O)C3=CC=C(C=C3)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)benzonitrile typically involves multiple steps. Key steps include the formation of the dimethylpyrimidine ring, its functionalization, and subsequent reactions to incorporate the piperidine and benzonitrile groups. Standard organic synthesis techniques, such as nucleophilic substitution, reductive amination, and esterification, may be employed under specific conditions (e.g., temperature control, solvent selection).

Industrial Production Methods

While the industrial-scale production of such a compound might employ similar synthetic routes, the methods would be optimized for efficiency and scalability. Catalysts, solvent recovery systems, and continuous flow reactors could be used to improve yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: The compound might undergo oxidation reactions at the dimethylpyrimidine moiety, potentially leading to the formation of pyrimidine oxides.

  • Reduction: Reduction processes might target the nitrile group to form primary amines.

  • Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings and piperidine moiety.

Common Reagents and Conditions

Reagents such as hydride donors, strong acids and bases, and various electrophiles and nucleophiles are commonly involved. Conditions typically range from mild to harsh, depending on the specific reaction step, with temperature and pH being critical factors.

Major Products Formed

The primary product is the target compound, though side products may include intermediates from incomplete reactions or over-reactions, such as over-oxidation products.

Scientific Research Applications

4-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)benzonitrile finds applications in multiple scientific fields:

  • Chemistry: Useful as an intermediate in organic synthesis, particularly in constructing complex molecules for pharmaceuticals.

  • Medicine: Could be investigated as a lead compound in the development of new therapeutic agents, given its structural complexity and potential bioactivity.

  • Industry: Utilized in the development of advanced materials or as a specialized reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 4-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)benzonitrile exerts its effects involves interactions at the molecular level. Its pyrimidine and piperidine moieties suggest potential binding to nucleic acids or proteins, affecting biological pathways:

  • Molecular Targets: May target enzymes or receptors, altering their activity.

  • Pathways Involved: Could influence signal transduction pathways, gene expression, or metabolic processes.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural differences between the target compound and analogs from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups/Substituents Potential Applications References
4-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)benzonitrile (Target) C20H23N4O3* ~367.4* 5,6-Dimethylpyrimidine, benzonitrile, piperidine-carbonyl Hypothesized kinase modulation N/A
4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile C17H23N3 269.4 Dual piperidine rings, benzonitrile Intermediate for anticancer agents
6-(4-Methoxyphenyl)-2-(4-methylpiperidin-1-yl)-4-oxo-1,4-dihydropyrimidine-5-carbonitrile C18H20N4O2 324.4 4-Oxopyrimidine, 4-methylpiperidine, methoxyphenyl Not specified (discontinued product)
4-({4-[(4-Methoxypyridin-2-yl)amino]piperidin-1-yl}carbonyl)benzonitrile C19H20N4O2 336.4 Methoxypyridinylamino, piperidine-carbonyl, benzonitrile Not specified

*Estimated based on structural analysis.

Key Observations:

Heterocyclic Substituents: The target’s 5,6-dimethylpyrimidin-4-yl group distinguishes it from analogs with pyridine (e.g., ) or dihydropyrimidine (e.g., ) substituents. Dimethyl groups may enhance lipophilicity and steric hindrance compared to methoxy or amino substituents.

Piperidine Modifications :

  • The target’s oxymethyl-piperidine linkage contrasts with the dual piperidine rings in , which adopt chair conformations stabilized by van der Waals interactions. This difference may influence solubility and membrane permeability.
  • The 4-methylpiperidine in reduces conformational flexibility compared to the target’s unsubstituted piperidine.

Biological Relevance: is explicitly noted as a precursor for anticancer agents, suggesting that the benzonitrile-piperidine-carbonyl scaffold has therapeutic relevance. The target’s pyrimidine group could similarly target nucleotide-binding domains. ’s methoxypyridinylamino group resembles kinase inhibitor pharmacophores, implying the target may share such activity.

Biological Activity

4-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)benzonitrile is a synthetic organic compound characterized by a complex structure that includes piperidine and pyrimidine moieties. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor modulator.

Structural Features

The compound features several critical structural components:

  • Piperidine Ring : A six-membered nitrogen-containing ring that is common in many pharmacologically active compounds.
  • Pyrimidine Moiety : This heterocyclic structure contributes to the compound's potential enzyme inhibition properties.
  • Benzonitrile Group : This functional group may enhance the compound's binding affinity to biological targets.

Enzyme Inhibition

Research indicates that compounds with similar structures often exhibit enzyme inhibition capabilities. For instance, the presence of piperidine and pyrimidine rings suggests that this compound may inhibit specific enzymes involved in metabolic pathways. Studies utilizing computational methods like PASS (Prediction of Activity Spectra for Substances) have predicted its biological activity based on these structural features.

Antiviral and Antimicrobial Properties

The compound has been studied for its potential antiviral and antimicrobial activities. For example, related compounds have demonstrated efficacy against various viral infections, including Ebola virus, by inhibiting viral entry mechanisms . Furthermore, derivatives of piperidine have shown antibacterial properties against pathogens such as Escherichia coli and Staphylococcus aureus .

Case Studies

  • Ebola Virus Inhibition : A study on benzimidazole-piperidine hybrids revealed that certain derivatives exhibited significant anti-Ebola activity, with EC50 values comparable to established antiviral drugs. The mechanism involved blocking viral entry at the level of the Niemann-Pick C1 (NPC1) protein .
  • Antimicrobial Activity : In a series of experiments, synthesized piperidine derivatives were evaluated for their antibacterial activity against multiple strains. Results indicated notable inhibition against Salmonella Typhi and Pseudomonas aeruginosa, suggesting a broad spectrum of antimicrobial efficacy .

The mechanism of action for this compound likely involves:

  • Binding to Enzymes/Receptors : The compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
  • Inhibition of Viral Entry : Similar compounds have been shown to interfere with viral entry mechanisms, which could be a potential therapeutic pathway for this compound.

Comparative Analysis

To understand the biological activity better, a comparison with structurally similar compounds can be insightful:

Compound NameStructural FeaturesBiological Activity
2-MethylpyridineSimilar pyridine structureAntimicrobial properties
5-FluoroindoleIndole structure with fluorine substitutionAnticancer activity
1-(4-Pyridyl)-3-methylureaContains pyridine and ureaAntidiabetic effects

These comparisons illustrate how variations in substituents can significantly influence biological activity. The unique combination of trifluoromethyl and pyrimidine groups in the target compound may confer distinct pharmacological properties not observed in others.

Q & A

Q. What are the key considerations in designing a synthesis protocol for 4-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)benzonitrile?

Methodological Answer: The synthesis protocol should prioritize:

  • Reagent Selection : Use of anhydrous solvents (e.g., dichloromethane) to minimize side reactions .
  • Reaction Conditions : Controlled reflux (e.g., 3 hours at 80°C) to ensure complete nucleophilic substitution between intermediates like piperidine derivatives and fluorinated benzonitrile .
  • Purification : Sequential washing with aqueous NaOH and brine to remove unreacted starting materials, followed by recrystallization from methanol to achieve >99% purity .

Q. Example Reaction Conditions Table

StepReagents/ConditionsPurposeYield
11-(Piperidin-4-yl)piperidine, 4-fluorobenzonitrile, DMSO, reflux (3 h)Nucleophilic aromatic substitution~60%
2CH₂Cl₂ extraction, methanol recrystallizationPurification>99% purity

Q. Which spectroscopic and analytical methods are essential for characterizing this compound?

Methodological Answer: A multi-technique approach ensures structural validation and purity assessment:

  • ¹H/¹³C NMR : Assign signals for benzonitrile (δ ~7.6 ppm for aromatic protons) and piperidine/pyrimidine moieties (δ ~1.5–4.0 ppm for alkyl/ether groups) .
  • IR Spectroscopy : Confirm carbonyl (C=O stretch ~1650–1750 cm⁻¹) and nitrile (C≡N stretch ~2200–2260 cm⁻¹) functionalities .
  • Elemental Analysis : Verify carbon, hydrogen, and nitrogen percentages within ±0.3% of theoretical values .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (H313/H315 hazards) .
  • Storage : Store in airtight containers at 2–8°C under inert gas (e.g., N₂) to prevent hydrolysis of the nitrile group .
  • Waste Disposal : Segregate organic waste and neutralize residues with 10% aqueous NaOH before disposal .

Advanced Research Questions

Q. How can computational chemistry optimize the reaction pathway for this compound?

Methodological Answer:

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways for key steps like piperidine-fluorobenzonitrile coupling .
  • Data-Driven Optimization : Apply machine learning to experimental datasets (e.g., solvent polarity vs. yield) to predict optimal conditions (e.g., DMSO as solvent for SNAr reactions) .

Q. What strategies resolve contradictions between experimental and computational data (e.g., NMR shifts vs. predicted values)?

Methodological Answer:

  • Cross-Validation : Compare experimental NMR with computed chemical shifts using software like ACD/Labs or Gaussian. Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects .
  • Dynamic NMR (DNMR) : Probe rotational barriers in piperidine rings at variable temperatures to explain unexpected splitting patterns .

Q. How can reaction conditions be systematically varied to improve yield and purity?

Methodological Answer:

  • DoE (Design of Experiments) : Vary parameters (temperature, solvent polarity, catalyst loading) using a factorial design. For example, increasing DMSO concentration from 50% to 90% improves SNAr reaction rates .
  • In Situ Monitoring : Use HPLC or inline IR to track intermediate formation and adjust reaction time dynamically .

Q. What methodologies address stability issues during storage and handling?

Methodological Answer:

  • Accelerated Stability Studies : Expose the compound to 40°C/75% RH for 4 weeks. Monitor degradation via HPLC; >95% purity retention confirms stability under recommended storage conditions .
  • Lyophilization : For long-term storage, lyophilize the compound to remove trace water, reducing hydrolysis risk .

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